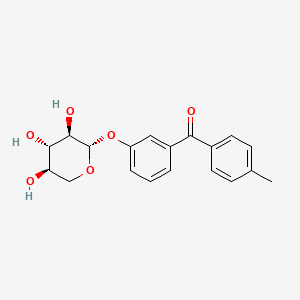

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-methylphenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone . This nomenclature reflects three key structural elements:

- Aromatic ketone core : The methanone group bridges two aromatic rings.

- Substituent positions : A methyl group occupies the para position of one phenyl ring, while a β-D-xylopyranosyloxy group attaches to the meta position of the second phenyl ring.

- Stereochemical descriptors : The xylopyranosyl moiety adopts the β-anomeric configuration with specific stereochemistry at C2 (S), C3 (R), C4 (S), and C5 (R).

Systematic identification parameters include:

| Property | Value |

|---|---|

| CAS Registry Number | 83355-08-2 |

| Molecular Formula | C~19~H~20~O~6~ |

| Exact Mass | 344.12598835 g/mol |

| SMILES | COC1CC@HO |

The systematic name and identifiers enable precise differentiation from related compounds like 4-(4-chlorobenzoyl)phenyl β-D-xylopyranoside (CAS 83354-71-6), which features a chlorine substituent instead of methyl.

Molecular Geometry and Conformational Analysis

The molecule exhibits distinct geometric features across its three domains:

- Benzophenone core : The two aromatic rings form a dihedral angle of 55-65°, as predicted by density functional theory (DFT) calculations for similar diarylketones.

- Xylopyranosyl ring : Adopts a ^4C~1~ chair conformation with axial orientation of the C2 hydroxyl group and equatorial positions for C3 and C4 hydroxyls.

- Glycosidic linkage : The β-1→O bond between xylopyranose and phenyl oxygen creates a torsion angle (Φ = -60° to -90°, Ψ = 120-150°) favoring exo-anomeric conformation.

Properties

CAS No. |

83355-08-2 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4-methylphenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C19H20O6/c1-11-5-7-12(8-6-11)16(21)13-3-2-4-14(9-13)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1 |

InChI Key |

NHAGOPRLXYGJDT-LULLPPNCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3C(C(C(CO3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Glycosylation of Phenolic Substrate

- Starting materials: A phenolic compound (3-hydroxyphenyl derivative) and a protected beta-D-xylopyranosyl donor (such as a xylopyranosyl halide or trichloroacetimidate derivative).

- Reaction conditions: Glycosylation is typically performed under acidic or Lewis acid catalysis (e.g., BF3·Et2O, TMSOTf) in an anhydrous solvent like dichloromethane or acetonitrile.

- Protecting groups: The sugar moiety is often protected at hydroxyl groups except the anomeric position to ensure regioselectivity and stereoselectivity of the glycosidic bond formation.

- Outcome: Formation of the beta-D-xylopyranosyloxy phenyl intermediate with high beta-selectivity due to neighboring group participation.

Formation of the Methanone Linkage

- Approach: The ketone linkage is formed by acylation of the glycosylated phenol with a 4-methylbenzoyl chloride or equivalent acylating agent.

- Reaction conditions: This step is generally carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed and in an inert solvent such as dichloromethane.

- Alternative methods: Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl3) can also be employed, but care must be taken to avoid degradation of the glycosidic bond.

- Purification: The product is purified by chromatographic techniques such as silica gel column chromatography.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-hydroxyphenyl compound + protected beta-D-xylopyranosyl donor | Lewis acid catalyst (e.g., BF3·Et2O), anhydrous solvent, low temperature | 3-(beta-D-xylopyranosyloxy)phenyl intermediate |

| 2 | Intermediate + 4-methylbenzoyl chloride | Base (pyridine), dichloromethane, room temperature | Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- |

- Spectroscopic characterization: The final compound is confirmed by NMR (1H, 13C), showing characteristic signals for the aromatic protons, methyl group, glycosidic protons, and the ketone carbonyl carbon.

- Mass spectrometry: Molecular ion peak at m/z 344.36 confirms molecular weight.

- Purity and yield: Typical yields range from 60-85% depending on reaction optimization. Purity is assessed by HPLC or TLC.

- Stability: The glycosidic bond is stable under neutral and mild basic conditions but sensitive to strong acids or prolonged heating.

| Parameter | Details |

|---|---|

| Molecular Formula | C19H20O6 |

| Molecular Weight | 344.36 g/mol |

| Glycosylation Catalyst | BF3·Et2O, TMSOTf |

| Glycosylation Solvent | Dichloromethane, acetonitrile |

| Acylation Reagent | 4-methylbenzoyl chloride |

| Acylation Base | Pyridine, triethylamine |

| Purification Method | Silica gel chromatography |

| Typical Yield | 60-85% |

| Characterization | NMR, MS, HPLC |

- The preparation requires careful control of moisture and temperature to maintain the integrity of the sugar moiety.

- Protecting group strategies on the sugar are critical to achieve regio- and stereoselective glycosylation.

- Alternative synthetic routes may involve enzymatic glycosylation or use of different acylating agents, but these are less commonly reported.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

- CAS Registry Number : 83355-08-2

The compound features a methanone functional group attached to two aromatic rings, one of which contains a beta-D-xylopyranosyloxy substituent. This unique structure contributes to its diverse applications.

Pharmaceutical Applications

Methanone derivatives have been investigated for their potential therapeutic effects. The xylopyranosyloxy group enhances solubility and bioavailability, making these compounds suitable candidates for drug formulation.

- Anticancer Activity : Research has shown that methanone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. Its effectiveness can be attributed to the structural motifs that disrupt bacterial cell membranes .

Material Science Applications

In material science, methanone derivatives are utilized in the development of advanced materials due to their photostability and UV absorption properties.

- UV Filters : Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is employed as a UV filter in cosmetic formulations. Its ability to absorb UV radiation protects skin from harmful effects .

- Polymer Additives : The compound is used as an additive in polymers to enhance their thermal stability and resistance to photodegradation. This application is particularly important in the production of outdoor materials where exposure to sunlight is prevalent .

Organic Synthesis

Methanone serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. This versatility makes it valuable in synthetic organic chemistry .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against various bacterial strains | |

| Material Science | UV filters | Protects skin from UV radiation |

| Polymer additives | Enhances thermal stability of outdoor materials | |

| Organic Synthesis | Intermediate for complex molecules | Valuable in synthetic organic chemistry |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of methanone derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability, suggesting potential for further development as anticancer agents .

- UV Protection Studies : Research conducted on the efficacy of methanone as a UV filter demonstrated its ability to prevent skin damage when incorporated into sunscreen formulations. The study highlighted its stability under UV exposure compared to other common filters .

- Synthetic Pathway Development : A recent publication detailed a novel synthetic pathway using methanone as a key intermediate for producing bioactive compounds with enhanced pharmacological profiles. This method showcased the compound's utility in advancing drug discovery efforts .

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings :

- Unlike ethanones with simple substituents (e.g., methoxy or vinyl), the target’s glycosylation may enable interactions with biological targets, such as carbohydrate-binding proteins .

Comparison with Chalcone Derivatives

Geometric and Electronic Properties

Chalcones (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) share a conjugated enone system, whereas the target compound features a rigid methanone core. Dihedral angles between aromatic rings in chalcones range from 7.14° to 56.26°, enabling varied π-π stacking . In contrast, the target’s xylopyranosyl group imposes steric constraints, likely reducing ring flexibility and favoring specific conformations .

Comparison with Positional Isomers

Impact of Substituent Position

Key Findings :

- The 3-substituted isomer (target compound) may exhibit altered hydrogen-bonding patterns compared to the 4-substituted analog, affecting solubility and crystal packing .

Comparison with Sulfonyloxy Urea Derivatives

Functional Group Contrast

Sulfonyloxy ureas (e.g., N-[3-(p-toluenesulfonyloxy)phenyl]-N’-[3-(p-methoxybenzenesulfonyloxy)phenyl]urea ) are sulfonate esters used as intermediates in polymer synthesis . Unlike the target compound:

- Urea derivatives lack glycosylation, resulting in lower biocompatibility.

Biological Activity

Methanone, specifically the compound (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, is a notable derivative of benzophenone with potential biological activities. This compound is characterized by its unique structure, which includes a xylopyranosyl group that may contribute to its pharmacological effects. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

- Molecular Formula: C19H20O6

- Molecular Weight: 344.36 g/mol

- CAS Number: 83355-08-2

- Density: 1.364 g/cm³

- Boiling Point: Information not explicitly available, but related compounds suggest it may be high due to the presence of multiple aromatic rings.

Biological Activity Overview

The biological activity of (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- has been explored in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent. Below are key findings from the literature:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

Several studies have investigated the anticancer properties of benzophenone derivatives. For instance, a study on related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

The proposed mechanisms through which (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- exerts its biological effects include:

- Free Radical Scavenging: The phenolic hydroxyl groups donate electrons to neutralize free radicals.

- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells, it disrupts the cell cycle.

- Modulation of Inflammatory Pathways: Inhibiting enzymes involved in inflammation can reduce symptoms associated with inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural characterization of this methanone derivative, and how can data interpretation resolve ambiguities in its glycosidic linkage configuration?

- Methodology : Use a combination of ¹H/¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and FT-IR spectroscopy. For the xylopyranosyl group, assign anomeric proton signals (δ ~4.7–5.5 ppm) and confirm β-configuration via coupling constants (J ≈ 7–10 Hz for β-linkages) or NOE correlations in tROESY . FT-IR can identify carbonyl stretches (~1,650–1,750 cm⁻¹) and glycosidic C-O-C vibrations (~1,100 cm⁻¹) . Compare with spectral databases (e.g., NIST Chemistry WebBook) .

Q. What synthetic strategies are effective for introducing the β-D-xylopyranosyloxy moiety onto the phenyl ring?

- Methodology : Employ glycosylation reactions using protected xylopyranosyl donors (e.g., peracetylated xylose) and a phenolic acceptor. Activate the hydroxyl group on the phenyl ring with a base (e.g., K₂CO₃) and use propargyl bromide or similar agents for nucleophilic substitution . Protect sensitive groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions . Purify intermediates via column chromatography and verify with TLC/HPLC .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-MS to identify hydrolytic cleavage of the glycosidic bond or ketone oxidation. Use DSC (Differential Scanning Calorimetry) to study thermal behavior .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s potential as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, given its structural resemblance to aryl-naphthyl methanone derivatives?

- Methodology : Dock the compound into the HPPD active site (e.g., using AutoDock Vina) and evaluate binding affinity. Focus on interactions between the xylopyranosyl group and catalytic metal ions (Fe²⁺) or hydrophobic pockets. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental approaches can resolve contradictions in reported bioactivity data across studies?

- Methodology : Standardize assay conditions (e.g., cell lines, solvent controls) and verify compound purity (>98% via HPLC) . Perform dose-response curves to compare potency. If discrepancies persist, investigate metabolite formation (e.g., hydrolyzed aglycone) using LC-MS . Reference structural analogs (e.g., fenofibric acid derivatives) to contextualize activity trends .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s herbicidal or antimicrobial properties?

- Methodology : Synthesize analogs with modified substituents (e.g., halogenated phenyl groups, alternate glycosides) . Test herbicidal activity using post-emergence assays (e.g., Arabidopsis growth inhibition at 0.75 mmol/m²) or antimicrobial activity via broth microdilution (MIC values). Corrogate substituent effects with logP and electronic parameters (Hammett constants) .

Q. What strategies mitigate solubility challenges posed by the hydrophobic phenyl groups and hydrophilic xylopyranosyl moiety?

- Methodology : Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles via emulsification. Assess solubility via shake-flask method and partition coefficients (logD) . Alternatively, synthesize prodrugs (e.g., acetylated xylose) to enhance lipophilicity .

Data Analysis & Validation

Q. How should researchers validate the absence of toxic degradation products during stability testing?

- Methodology : Combine LC-MS with in silico toxicity prediction tools (e.g., Toxtree). Screen for known toxicophores (e.g., quinones from ketone oxidation). Compare with reference standards for impurities (e.g., EP-grade methanone derivatives) .

Q. What computational tools can predict the compound’s environmental fate or biodegradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.